molecular formula C10H18ClNO2 B2479034 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride CAS No. 2228135-02-0

2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Cat. No. B2479034
CAS RN: 2228135-02-0
M. Wt: 219.71
InChI Key: FDDQAUNBAXUKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, also known as baclofen, is a muscle relaxant and antispasmodic drug. It is commonly used in the treatment of muscle spasticity, particularly in patients with spinal cord injuries or multiple sclerosis. Baclofen is a derivative of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. It acts as a GABA-B receptor agonist, which results in the inhibition of neurotransmitter release and the reduction of muscle tone.

Scientific Research Applications

Chiral Auxiliaries in Synthesis

2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has been explored for its potential use as chiral auxiliaries in chemical synthesis. For instance, the stereoselective preparation of hydroxy derivatives of this compound has been achieved, which are potentially useful as chiral auxiliaries (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).

Catalysts in Asymmetric Synthesis

It has also been used in the synthesis of new chiral amide alcohols, which serve as catalysts in asymmetric addition reactions. This demonstrates its applicability in producing enantiomerically enriched compounds (Jian, 2007).

Structural and Conformational Studies

The structural properties of compounds related to this compound have been a subject of study. For instance, the stereochemistry of the Nametkin shift in camphene-1-carboxylic acid, which shares structural similarities, has been investigated, shedding light on the conformational dynamics of these types of compounds (Cameron, Jochem, Morris, & Maguire, 1994).

Synthesis of Analogues and Derivatives

Synthesis of analogues and derivatives of this compound is an active area of research. For example, synthesis of enantiomerically and diastereomerically pure amino acid ester hydrochlorides derived from similar structures demonstrates the compound's versatility in organic synthesis (Shireman & Miller, 2001).

Hydrogen-Bonding Investigations

Research into the hydrogen-bonding patterns of compounds structurally similar to this compound, like keto acids, contributes to understanding the intermolecular interactions and crystal structures of such compounds (Lalancette, Coté, & Thompson, 1997).

Applications in Medicinal Chemistry

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their transport applications and specificity to membrane transport systems, illustrating its potential biomedical applications (Christensen et al., 1983).

properties

IUPAC Name

2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6;/h6-7H,3-5,11H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDQAUNBAXUKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)N)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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